molecular formula C12H17NO2 B11728398 1-(3,5-Dimethoxyphenyl)cyclobutanamine

1-(3,5-Dimethoxyphenyl)cyclobutanamine

Katalognummer: B11728398
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: YBRYDEFUHPHFDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethoxyphenyl)cyclobutanamine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by the presence of a cyclobutanamine core substituted with a 3,5-dimethoxyphenyl group

Vorbereitungsmethoden

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Analyse Chemischer Reaktionen

1-(3,5-Dimethoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethoxyphenyl)cyclobutanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: This compound may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as its effects on neurotransmitter systems, is ongoing.

    Industry: While not widely used in industrial applications, it can be employed in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to a series of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethoxyphenyl)cyclobutanamine can be compared to other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)cyclobutanamine: Similar structure but with different substitution patterns on the phenyl ring.

    1-(3,5-Dimethoxyphenyl)cyclopropanamine: A smaller ring structure, which may result in different chemical properties and reactivity.

    1-(3,5-Dimethoxyphenyl)cyclohexanamine: A larger ring structure, potentially leading to different biological activities.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its reactivity and interactions with biological targets .

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-(3,5-dimethoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8H,3-5,13H2,1-2H3

InChI-Schlüssel

YBRYDEFUHPHFDW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C2(CCC2)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.